methyl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate
Description
Properties
IUPAC Name |
methyl 4-[[(E)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-14-4-5-17(10-15(14)2)20-13-28-21(25-20)18(11-23)12-24-19-8-6-16(7-9-19)22(26)27-3/h4-10,12-13,24H,1-3H3/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUFHNNUPMSYKM-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)OC)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)OC)/C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate, with the molecular formula and a molecular weight of approximately 389.5 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the available research on its biological activity, including data tables and case studies.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 389.5 g/mol |
| Purity | Typically 95% |
| CAS Number | 1021230-33-0 |
| IUPAC Name | Methyl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino}benzoate |
Anticancer Activity
Recent studies have indicated that compounds structurally related to this compound exhibit promising anticancer properties. For instance, compounds containing thiazole rings have been shown to inhibit thioredoxin reductase (TrxR), an important target in cancer therapy. Inhibition of TrxR can lead to increased oxidative stress in cancer cells, promoting apoptosis .
Structure-Activity Relationship (SAR)
The structure of this compound suggests potential interactions with various biological targets. The presence of the thiazole moiety is crucial for its biological activity. SAR studies on similar compounds indicate that modifications to the phenyl and thiazole rings can enhance potency against specific cancer cell lines .
Case Studies
Several case studies have explored the biological effects of related compounds:
- In Vitro Studies :
- Mechanistic Insights :
Antimicrobial Activity
Additionally, this compound and its analogs have been tested for antimicrobial properties. Preliminary results suggest activity against various bacterial strains, indicating a broader spectrum of biological activity beyond anticancer effects .
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that methyl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated its ability to induce apoptosis and inhibit cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study involving multiple cancer cell lines, the compound showed varying degrees of cytotoxicity:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | 15 | |
| MCF7 | 20 | |
| A549 | 18 |
These results suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several pathogens. The disk diffusion method was utilized to assess its efficacy.
Table 2: Antimicrobial Activity
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
These findings indicate that this compound could serve as a candidate for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key structural features influencing its potency include:
Thiazole Ring : Essential for binding to biological targets.
Substituents on Aromatic Rings : The presence of electron-donating groups such as methyl enhances potency.
Cyanovinyl Group : Contributes to increased reactivity and interaction with nucleophiles in cancer cells.
Chemical Reactions Analysis
Functional Group Analysis
The compound contains several reactive moieties:
-
Methyl benzoate ester
-
α,β-Unsaturated enamine (conjugated cyano and amino groups)
-
Thiazole heterocycle with 3,4-dimethylphenyl substitution.
Key Reactivity Predictions:
Ester Hydrolysis
Under acidic or basic conditions, the methyl ester may hydrolyze to form the corresponding carboxylic acid. For example:
Enamine and Cyano Reactivity
-
Reduction of nitrile :
The cyano group could be reduced to an amine using catalysts like Raney nickel or lithium aluminum hydride, forming a primary amine derivative. -
Conjugate addition :
The α,β-unsaturated system may undergo nucleophilic attack at the β-position (e.g., with amines or thiols), as seen in enamine-based pharmaceuticals .
Thiazole Ring Modifications
The thiazole’s sulfur and nitrogen atoms could participate in:
-
Coordination chemistry : Binding to metal ions (e.g., Ru or Pd) for catalytic applications .
-
Electrophilic substitution : Halogenation at the 5-position if activating groups are present, though steric hindrance from the 3,4-dimethylphenyl group may limit reactivity .
Comparative Stability and Challenges
-
Steric hindrance from the 3,4-dimethylphenyl group on the thiazole may suppress electrophilic substitution reactions.
-
The conjugated enamine system could exhibit photoisomerization or tautomerization , as observed in similar Schiff bases .
-
Hydrolytic sensitivity of the ester and enamine groups necessitates anhydrous conditions for many reactions .
Research Gaps and Recommendations
No peer-reviewed studies or patents explicitly detailing this compound’s synthesis or reactions were found. Future work could explore:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
The 3,4-dimethylphenyl substituent on the thiazole ring distinguishes the target compound from analogs with simpler substituents. For example:
*Estimated based on structural similarity to .
However, this may reduce solubility in aqueous media, a limitation observed in other thiazole derivatives .
Terminal Group Modifications
In contrast, the benzamide derivative exhibits higher polarity due to the amide group, which may enhance hydrogen-bonding capacity and bioavailability. For instance, amide-containing thiazoles often show improved target binding in kinase inhibitors .
Bioactivity and Pharmacological Potential
While the target compound lacks direct bioactivity data, structurally related thiazoles exhibit promising properties:
- (E)-3-(4-Methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one demonstrates antibacterial and anticancer activity, attributed to the α,β-unsaturated ketone moiety and thiazole ring .
- 2-Mercapto-benzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetate is a key intermediate in cephalosporin antibiotics, highlighting the therapeutic relevance of thiazole derivatives .
The target compound’s cyano group may act as a hydrogen-bond acceptor, while the benzoate ester could serve as a prodrug moiety, hydrolyzing in vivo to a bioactive carboxylic acid .
Preparation Methods
Reaction Conditions and Reagents
-
Thioamide precursor : 3,4-Dimethylbenzothioamide, prepared by treating 3,4-dimethylbenzoic acid with thionyl chloride followed by ammonia.
-
α-Halocarbonyl component : Bromoacetonitrile or chloroacetonitrile.
-
Solvent : Methanol or ethanol under reflux.
Example procedure :
Characterization Data
Enamine Linker Formation
The enamine bridge is constructed via Knoevenagel condensation or nucleophilic substitution , ensuring E-stereochemistry.
Knoevenagel Condensation Approach
-
Reactants :
Procedure :
-
Suspend methyl 4-aminobenzoate (5 mmol) and malononitrile (6 mmol) in ethanol.
-
Add thiazole-2-carbaldehyde (5 mmol) and catalytic piperidine.
-
Reflux for 8–12 hours.
Key parameters :
Nucleophilic Substitution Approach
Procedure :
-
React 2-(bromomethyl)thiazole (5 mmol) with NaCN (6 mmol) in DMF at 60°C for 2 hours.
-
Add methyl 4-aminobenzoate (5 mmol) and K2CO3 (10 mmol).
-
Stir at room temperature for 24 hours.
Optimization Challenges
-
Stereochemical Control : Prolonged reaction times (>12 hours) and polar aprotic solvents (DMF, DMSO) favor E-isomer formation.
-
Byproduct Mitigation : Chromatographic purification (silica gel, ethyl acetate/hexane) removes unreacted thiazole and cyanide residues.
-
Scalability : Batch processes with excess chloroacetonitrile (10–15 eq.) improve yields but require solvent recovery systems.
Comparative Analysis of Methods
| Method | Yield | Stereoselectivity | Complexity |
|---|---|---|---|
| Knoevenagel Condensation | 60–70% | High (E) | Moderate |
| Nucleophilic Substitution | 50–65% | Moderate | High |
| Fischer Esterification | >85% | N/A | Low |
Q & A
What are the common synthetic routes for methyl 4-{[...]benzoate, and how can intermediates be characterized?
Basic
The synthesis typically involves multi-step reactions, starting with the condensation of a cyano-containing thiazole intermediate with a substituted benzoate derivative. For example, refluxing in ethanol with glacial acetic acid as a catalyst facilitates Schiff base formation . Key intermediates are purified via column chromatography and characterized using NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups (e.g., cyano, ester) .
How can reaction yields be optimized for this compound?
Advanced
Optimization involves systematic variation of solvents (e.g., ethanol vs. DMF for solubility), catalysts (e.g., acetic acid or palladium-based catalysts), and reaction temperatures. Stoichiometric ratios of reactants should be adjusted using real-time monitoring via TLC or HPLC . For example, increasing the molar excess of the cyano-thiazole precursor by 10–15% improved yields in analogous syntheses .
What analytical techniques are critical for confirming the compound’s purity and structure?
Basic
Essential techniques include:
- NMR spectroscopy : To verify the (E)-configuration of the eth-en-1-yl linkage and aromatic substitution patterns .
- HPLC-MS : For assessing purity (>95%) and detecting trace byproducts .
- Elemental analysis : To validate empirical formulas .
How do structural modifications (e.g., substituents on the thiazole ring) affect biological activity?
Advanced
Structure-activity relationship (SAR) studies require synthesizing analogues with varying substituents (e.g., replacing 3,4-dimethylphenyl with 4-chlorophenyl) and testing in vitro. For instance, electron-withdrawing groups on the thiazole ring enhanced enzyme inhibition in related compounds by 30–50% . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like kinases or proteases .
What safety protocols are recommended for handling this compound?
Basic
Refer to safety data sheets (SDS) for hazards:
- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact .
- In case of skin exposure, wash immediately with soap/water; for eye contact, rinse for 15 minutes .
How can contradictory data in biological assays be resolved?
Advanced
Contradictions often arise from assay variability (e.g., cell line sensitivity, incubation times). Replicate experiments under standardized conditions (e.g., fixed ATP concentrations in kinase assays) and validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) . Statistical tools like ANOVA can identify outliers .
What strategies are effective for scaling up synthesis without compromising purity?
Advanced
Lab-scale to pilot-scale transitions require:
- Continuous flow reactors : To maintain consistent temperature and mixing .
- Recrystallization optimization : Test solvent pairs (e.g., ethanol/water) for higher yield and purity .
- In-line PAT (Process Analytical Technology) : Monitor reactions via FTIR or Raman spectroscopy .
How does the compound’s stability vary under different storage conditions?
Basic
Conduct accelerated stability studies:
- Store aliquots at 4°C, -20°C, and RT.
- Analyze degradation via HPLC every 30 days.
- Related compounds showed <5% degradation at -20°C over 6 months .
What computational methods predict the compound’s pharmacokinetic properties?
Advanced
Use QSAR models and software like SwissADME:
- Input the SMILES structure to estimate logP (lipophilicity), bioavailability, and metabolic pathways .
- Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability .
How can researchers validate target engagement in cellular models?
Advanced
Employ techniques such as:
- Cellular thermal shift assay (CETSA) : To confirm target protein stabilization upon compound binding .
- Knockdown/knockout models : Compare activity in wild-type vs. target-deficient cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
